三氘代(碘)(113C)甲烷

描述

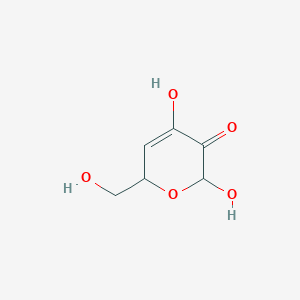

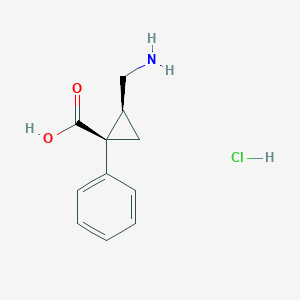

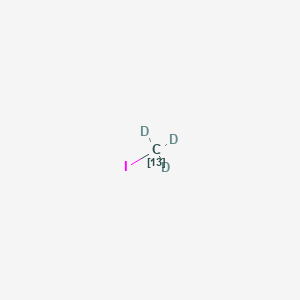

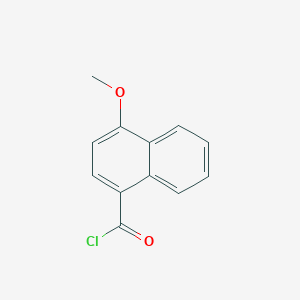

Trideuterio(iodo)(^13C)methane is a methane derivative where one hydrogen atom is replaced by iodine, and the remaining three hydrogen atoms are substituted with deuterium, a heavier isotope of hydrogen. Additionally, the carbon atom in this compound is the isotope ^13C, which is a stable isotope of carbon with one extra neutron compared to the most common carbon isotope, ^12C. This compound is of interest in various fields of chemistry and environmental science due to its isotopic labeling, which allows for detailed tracking and analysis of chemical reactions and processes.

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions Analysis

The provided papers do not specifically address the chemical reactions of Trideuterio(iodo)(^13C)methane. However, the kinetic isotope effects discussed in the first paper provide insight into how the presence of heavier isotopes like ^13C and deuterium can influence the reactivity of methane. The paper reports that the kinetic isotope effect for ^13C in the reaction with the OH radical is smaller than previously accepted values, which suggests that isotopically labeled methane may react slightly differently than its non-labeled counterpart. This could have implications for the reactivity of Trideuterio(iodo)(^13C)methane in similar atmospheric reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Trideuterio(iodo)(^13C)methane would be influenced by the isotopic labeling. The presence of deuterium would increase the molecule's mass and could affect properties such as boiling point and specific heat capacity. The ^13C isotope would not significantly alter the physical properties but could be used as a tracer in ^13C NMR spectroscopy, as discussed in the second paper . The paper highlights the use of isotopically labeled compounds in NMR spectroscopy, where they serve as internal chemical shift thermometers, allowing for precise temperature measurements in various solvents. This property is particularly useful in the study of reaction kinetics and mechanisms.

科学研究应用

天然气系统中的形成和丰度

同位素替代甲烷(如 ^13CH_3D)的研究提供了对天然气形成机制的见解。天然气中 ^13C 和氘双取代甲烷同位素的形成已通过量子机制分子计算和 FTIR 测量进行了研究。这些研究表明 ^13CH_3D 测量在天然气勘探和评估中的潜力,根据同位素组成区分天然气的来源和分布 (马、吴和唐,2008)。

甲烷同位素分馏

对高温条件下甲烷菌进行碳和氢同位素分馏的研究加深了我们对稳定的碳 (^13C/^12C) 和氢 (D/H) 同位素分馏的理解。此类研究有助于我们了解生物成因和热成因天然气,提供区分生物活动产生的甲烷和有机物热分解产生的甲烷的方法 (Valentine、Chidthaisong、Rice、Reeburgh 和 Tyler,2004)。

材料科学中的应用

在氧化条件下对三碘代甲烷化合物碘仿的热诱导分解的研究对材料科学有影响,特别是在理解卤代甲烷的分解途径和动力学方面。此类研究有助于开发对热降解具有更高抵抗力的材料 (Ledeți 等,2016)。

环境科学和甲烷营养

使用 ^13C 标记的甲烷进行的研究(例如对水稻根际中甲烷氧化的研究)为环境科学提供了有价值的数据,特别是在理解甲烷循环及其对全球碳循环的影响方面。这些研究有助于量化甲烷氧化分数,为减轻农业实践中甲烷排放的策略提供信息 (Groot、van Bodegom、Harren 和 Meijer,2003)。

动力学同位素效应

研究化学反应(如甲烷氧化)中的动力学同位素效应对于理解大气化学和甲烷的环境归宿至关重要。使用光谱技术对双氘代甲烷进行精确测量可以加深我们对甲烷的大气汇和来源的理解,从而有助于建立更准确的气候模型 (Gonzalez 等,2019)。

安全和危害

作用机制

Target of Action

Iodomethane-13C,d3, also known as Trideuterio(iodo)(113C)methane, is a specialized compound used in scientific research It’s worth noting that iodomethane compounds are generally used as alkylating agents in organic synthesis .

Mode of Action

The mode of action of Iodomethane-13C,d3 involves its interaction with other molecules in a process called alkylation . In this process, an alkyl group from the iodomethane molecule is transferred to another molecule, which can lead to significant changes in the latter’s structure and function .

Biochemical Pathways

As an alkylating agent, it can potentially influence a wide range of biochemical reactions by modifying the structures of various biomolecules .

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall biological effects .

Result of Action

The specific molecular and cellular effects of Iodomethane-13C,d3’s action depend on the nature of the molecules it interacts with. As an alkylating agent, it can modify the structures of these molecules, potentially altering their functions and leading to various downstream effects .

Action Environment

The action, efficacy, and stability of Iodomethane-13C,d3 can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals in the environment . .

属性

IUPAC Name |

trideuterio(iodo)(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3I/c1-2/h1H3/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQOMBQAUSQDDS-KQORAOOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464643 | |

| Record name | Iodomethane-13C,d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.9501 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iodomethane-13C,d3 | |

CAS RN |

20710-47-8 | |

| Record name | Iodomethane-13C,d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodomethane-13C,d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

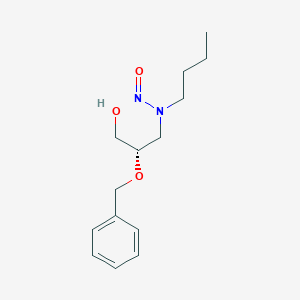

![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid](/img/structure/B131849.png)